molecular formula C21H22O10 B1587664 Aloin CAS No. 5133-19-7

Aloin

Cat. No. B1587664
CAS RN: 5133-19-7
M. Wt: 434.4 g/mol
InChI Key: CPUHNROBVJNNPW-MKRNLSBOSA-N
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Description

Aloin, also known as barbaloin, is a bitter, yellow-brown colored compound found in the exudate of at least 68 Aloe species . It is used as a stimulant-laxative, treating constipation by inducing bowel movements . Aloin is a natural chemical found in the skin of the Aloe Vera plant that has laxative effects when orally consumed by humans .


Synthesis Analysis

Aloin is extracted from natural sources and is a mixture of two diastereomers, termed aloin A (also called barbaloin) and aloin B (or isobarbaloin), which have similar chemical properties . The extraction of aloin from Aloe Vera leaf is a careful process to ensure the aloin-containing part of the plant is not consumed .


Molecular Structure Analysis

Aloin is an anthraquinone glycosyl, meaning that its anthraquinone skeleton has been modified by the addition of a sugar molecule . Molecular docking and molecular dynamics simulations showed that aloin could stably bind to the core target proteins .


Chemical Reactions Analysis

Aloin is an anthraquinone-C-glycoside present in Aloe vera. The quantification of aloin in different extraction preparations has been a frequent problem due to the high instability of the compound .


Physical And Chemical Properties Analysis

Aloin has a molecular formula of C21H22O9 and a molecular weight of 418.39. It is stored at 4°C and protected from light .

Scientific Research Applications

1. Anticancer Properties

  • Aloin, a compound in Aloe vera, has been modified using natural amino acids to produce Schiff's base analogs, showing enhanced efficacy in antioxidant and cytotoxic activities, suggesting potential in cancer treatment (Kumar et al., 2010).
  • It exhibits anticancer, antibacterial, anti-inflammatory, and antioxidant activities, though its mechanism of action remains to be fully understood (Xiao et al., 2022).
  • Aloin showed antitumor effects in human non-small cell lung cancer cells by inducing apoptosis and autophagy (Lee et al., 2014).

2. Neuroprotective and Anti-Inflammatory Effects

  • Aloin demonstrates protective actions in various models of damage, including maintaining the integrity of the blood-brain barrier after traumatic brain injury in mice (Jing et al., 2020).
  • It attenuates hepatic ischemia-reperfusion injury by exerting antioxidant, anti-inflammatory, and antiapoptosis effects (Du et al., 2019).
  • Aloin suppresses lipopolysaccharide-induced inflammation by inhibiting JAK1-STAT1/3 activation and ROS production in RAW264.7 cells (Ma et al., 2018).

3. Potential in Treating Osteoarthritis

  • Aloin shows protective effects in inhibiting the development of osteoarthritis, possibly through the PI3K/Akt/NF-κB signaling pathways (Zhang et al., 2020).

4. Role in Protecting Against Chronic Alcoholic Liver Injury

  • Aloin protects against chronic alcoholic liver injury by attenuating lipid accumulation, oxidative stress, and inflammation in mice (Cui et al., 2014).

5. Analytical Research

  • Development of an analytical method for aloin detection in Aloe barbadensis gel and latex using high-performance liquid chromatography (Sánchez‐Machado et al., 2017).

6. Enhancing Efficacy of Chemotherapy

  • Aloin enhances the antineoplastic activity of cisplatin in B16-F10 melanoma cells by inducing differentiation (Tabolacci et al., 2011).

7. Anti-Inflammatory Functions in Vascular Responses

  • Aloin has been found to reduce severe inflammatory responses in vascular systems, supporting its use in treating vascular inflammatory diseases (Lee & Bae, 2022).

8. Inhibitory Effects on Tumor Angiogenesis

  • Aloin significantly inhibits tumor angiogenesis and growth in human colorectal cancer, likely through blocking STAT3 activation (Pan et al., 2013).

9. Pharmacological Mechanisms Against Gastric Cancer

  • Network pharmacology and experimental verification suggest Aloin's potential against gastric cancer by inducing cell apoptosis and regulating the PI3K-AKT signaling pathway (Gao et al., 2022).

Safety And Hazards

Aloin causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided .

Future Directions

While aloin has been studied for its effects on various conditions, more research is needed to fully understand its potential applications. For instance, recent studies have explored the protective effect and mechanism of aloin on CARAS . It would be interesting to study the clinical effect of relevant metabolites in different human conditions and pathologies .

properties

IUPAC Name

(10R)-1,8-dihydroxy-3-(hydroxymethyl)-10-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O9/c22-6-8-4-10-14(21-20(29)19(28)17(26)13(7-23)30-21)9-2-1-3-11(24)15(9)18(27)16(10)12(25)5-8/h1-5,13-14,17,19-26,28-29H,6-7H2/t13-,14-,17-,19+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHJQYHRLPMKHU-WEZNYRQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C(C=C3O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70904581
Record name Aloin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70904581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aloin B

CAS RN

28371-16-6
Record name Aloin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28371-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aloin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028371166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aloin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70904581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALOIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69VIB0J2WK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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